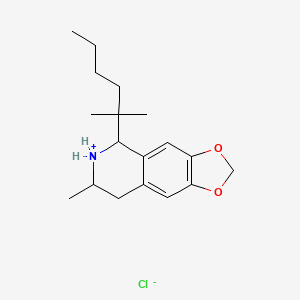
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is a chemical compound known for its unique structure and properties. It is a derivative of hydrazine and phenylethylamine, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate typically involves the reaction of p-methylphenylethylamine with hydrazine in the presence of sulfuric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: It can be reduced to simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Scientific Research Applications
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Phenelzine: A hydrazine derivative used as an antidepressant.
Hydrazine: A simple hydrazine compound with various industrial applications.
Phenylethylamine: A compound with stimulant effects and various biological activities.
Uniqueness
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is unique due to its specific structure, which combines the properties of hydrazine and phenylethylamine derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
156-48-9 |
|---|---|
Molecular Formula |
C9H16N2O4S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
hydrogen sulfate;[2-(4-methylphenyl)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2.H2O4S/c1-8-2-4-9(5-3-8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
InChI Key |
SQXMMYDECLCCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)













